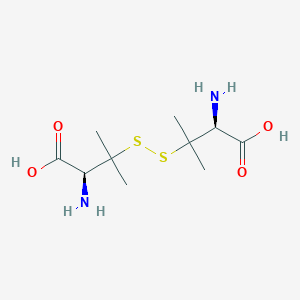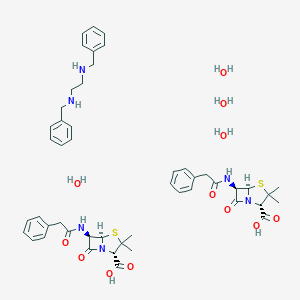![molecular formula C6H9N3 B149044 4,5,6,7-Tetrahidropirazolo[1,5-a]pirimidina CAS No. 126352-69-0](/img/structure/B149044.png)
4,5,6,7-Tetrahidropirazolo[1,5-a]pirimidina
Descripción general
Descripción
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine (THPP) is a heterocyclic compound that is found in nature, and has been synthesized in the laboratory for use in a variety of scientific applications. It is a member of the pyrazolo[1,5-a]pyrimidine family, and has been studied for its potential use in drug development, as well as its physiological and biochemical effects.
Aplicaciones Científicas De Investigación
Diseño de Compuestos Biológicamente Activos
THPP es un andamiaje atractivo para diseñar compuestos biológicamente activos . El método más común para obtener estos compuestos es reducir las pirazolopirimidinas con hidruros complejos . Este proceso reduce el anillo de pirimidina con preferencia sobre el anillo de pirazol .
Estudios de Desaromatización
La desaromatización de las pirazolo[1,5-a]pirimidinas 5,7-sustituidas se ha estudiado utilizando THPP . Este proceso puede conducir a la formación de cuatro posibles isómeros durante la reducción .
Desarrollo de Pequeñas Moléculas Activas
Los THPP de configuración trans han mostrado un potencial significativo para el desarrollo de pequeñas moléculas activas . Estas moléculas poseen labilidad estructural debido a la baja energía de la transición conformacional, lo que les permite ajustarse al sitio activo del objetivo deseado .
Síntesis de Bloques de Construcción para la Química Medicinal
Las 4,5,6,7-tetrahidro-pirazolo[1,5-a]pirazinas funcionalizadas, que se basan en el andamiaje THPP, se han sintetizado como importantes bloques de construcción para la química medicinal . Estos bloques de construcción se pueden utilizar para diferentes síntesis regio- y/o estereoselectivas .
Síntesis de Zanubrutinib
La 4,5,6,7-tetrahidropirazolo[1,5-a]pirimidina quiral es el esqueleto central clave del potente inhibidor de la tirosina quinasa de Bruton (BTK) Zanubrutinib
Mecanismo De Acción
Target of Action
The primary targets of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine are Bruton’s tyrosine kinase (BTK) and Cyclin-Dependent Kinase 9 (CDK9) . BTK is a crucial enzyme in the B cell antigen receptor signaling pathway, which plays a significant role in B cell maturation and lymphomagenesis . CDK9 is a key player in the regulation of gene expression, primarily through its role in RNA polymerase II transcription elongation .
Mode of Action
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine interacts with its targets by inhibiting their activity. For instance, Zanubrutinib, a derivative of this compound, is a potent BTK inhibitor that enables a complete and lasting precise inhibition of the BTK target . Similarly, it acts as a potent and selective inhibitor of CDK9, enabling short duration of target engagement for the treatment of hematological malignancies .
Biochemical Pathways
The compound affects the B cell antigen receptor signaling pathway by inhibiting BTK . This results in the suppression of B cell proliferation and differentiation, thereby exerting its therapeutic effects in diseases characterized by excessive B cell activity. In the case of CDK9, its inhibition affects the RNA polymerase II transcription elongation, impacting the gene expression .
Result of Action
The molecular and cellular effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine’s action include the inhibition of BTK and CDK9, leading to the suppression of B cell activity and alteration of gene expression, respectively . These effects contribute to its potential therapeutic applications in conditions such as B cell malignancies and other hematological disorders .
Direcciones Futuras
The development of new stable 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins with high absorption properties at 650 nm, and their impressive photosensitizer ability against melanotic and amelanotic cancer cells is described . This could be a potential future direction for the use of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine.
Análisis Bioquímico
Biochemical Properties
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a core protein allosteric modulator (CpAM) for the inhibition of Hepatitis B Virus (HBV) core protein . This interaction is significant as it effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants. The compound’s ability to modulate protein interactions highlights its potential in therapeutic applications.
Cellular Effects
The effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit HBV DNA viral load in HBV AAV mouse models through oral administration . This inhibition suggests that the compound can significantly alter viral replication processes within infected cells, thereby impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric modulator, binding to the HBV core protein and inducing conformational changes that inhibit its function . This mechanism of action is crucial for its antiviral properties, as it prevents the virus from replicating and spreading within the host organism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature conditions
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. In HBV AAV mouse models, the compound demonstrated significant inhibition of HBV DNA viral load at specific dosages . It is crucial to determine the threshold effects and any toxic or adverse effects at high doses to ensure its safety and efficacy in therapeutic applications.
Transport and Distribution
The transport and distribution of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine within cells and tissues are critical for its efficacy. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within target tissues, thereby affecting its overall therapeutic effectiveness.
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its subsequent biochemical effects.
Propiedades
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-3-7-6-2-4-8-9(6)5-1/h2,4,7H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFZVTDRWQVFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=NN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567902 | |
| Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126352-69-0 | |
| Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)